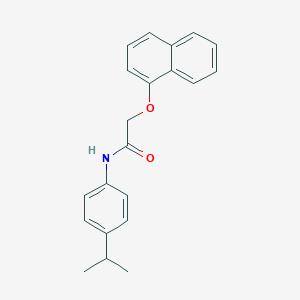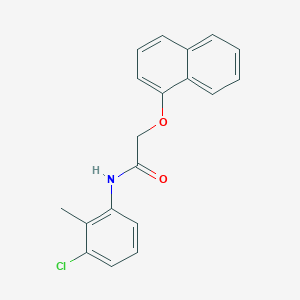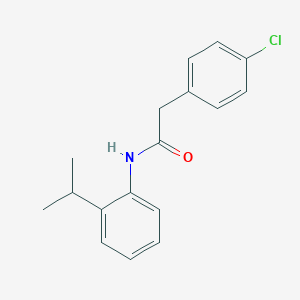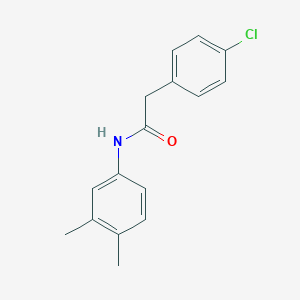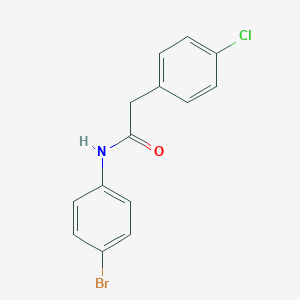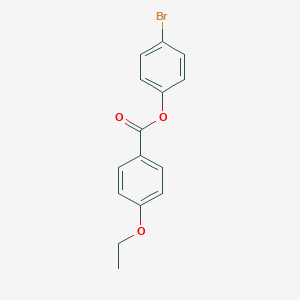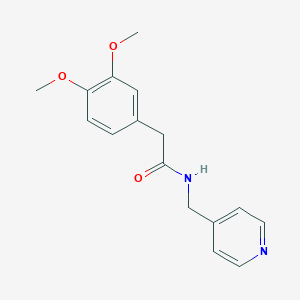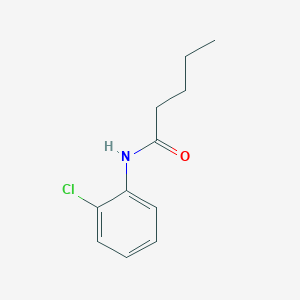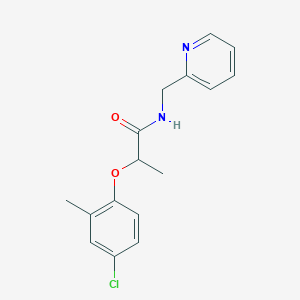![molecular formula C13H10INO4S B291541 3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)
3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid, commonly known as PIAS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PIAS is a sulfonamide derivative that belongs to the class of benzoic acid compounds. Its molecular formula is C13H10INO4S, and its molecular weight is 431.19 g/mol.
科学的研究の応用
PIAS has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. PIAS has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cancer development. PIAS has also been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV).
作用機序
The mechanism of action of PIAS involves the inhibition of NF-κB activation. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation and immune responses. PIAS inhibits NF-κB activation by preventing the phosphorylation and degradation of its inhibitor protein, IκBα. This leads to the inhibition of NF-κB translocation to the nucleus and the subsequent suppression of its transcriptional activity.
Biochemical and Physiological Effects:
PIAS has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in response to various stimuli. PIAS has also been shown to inhibit the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a crucial role in the recruitment of immune cells to sites of inflammation. In addition, PIAS has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
PIAS has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. PIAS has been shown to have low toxicity and is well-tolerated in animal models. However, PIAS has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, PIAS has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on PIAS. One direction is to investigate the potential of PIAS as a therapeutic agent for various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Another direction is to explore the potential of PIAS as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Further research is also needed to elucidate the molecular mechanisms underlying the anti-viral activity of PIAS and to develop more effective formulations for in vivo administration.
合成法
The synthesis of PIAS involves the reaction of 4-iodoaniline with benzenesulfonyl chloride, followed by the reaction of the resulting product with 3-aminobenzoic acid. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained by recrystallization from an appropriate solvent.
特性
分子式 |
C13H10INO4S |
|---|---|
分子量 |
403.19 g/mol |
IUPAC名 |
3-[(4-iodophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H10INO4S/c14-10-4-6-12(7-5-10)20(18,19)15-11-3-1-2-9(8-11)13(16)17/h1-8,15H,(H,16,17) |
InChIキー |
FSFAIKTWWUJWRO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)I)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



